2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
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Overview
Description
2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a complex organic compound characterized by its trifluoromethyl group and quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves multiple steps, starting with the formation of the trifluoromethyl group on the phenyl ring. This can be achieved through various methods, such as the Balz-Schiemann reaction or nucleophilic aromatic substitution. Subsequent steps may include cyclization reactions to form the quinazolinone core, often requiring specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to handle the high volumes required for commercial applications. Quality control measures, such as chromatography and spectroscopy, are crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties, such as increased stability and lipophilicity, making it valuable in the design of new chemical entities.
Biology: In biological research, 2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, materials, and other chemical products
Mechanism of Action
The mechanism by which 2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to desired biological or chemical outcomes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Trifluoromethylbenzene: Similar in structure but lacks the quinazolinone core.
Quinazolinone derivatives: Other compounds with the quinazolinone core but different substituents.
Uniqueness: 2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one stands out due to its combination of the trifluoromethyl group and the quinazolinone core, which provides unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c16-15(17,18)10-7-5-9(6-8-10)13-19-12-4-2-1-3-11(12)14(21)20-13/h5-8H,1-4H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEBLHKNUCJVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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